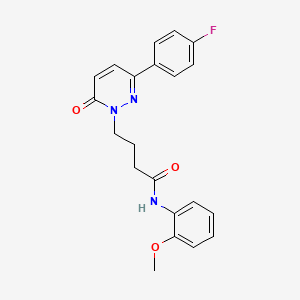

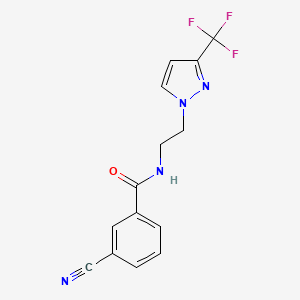

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Antiprotozoal Activity

Research has demonstrated that certain nicotinamide derivatives, including those similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, exhibit significant antiprotozoal activity. Compounds like 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine have shown in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Corrosion Inhibition

Nicotinamide derivatives have been found to act as effective corrosion inhibitors, especially for mild steel in acidic environments. This is attributed to their adsorption behavior and ability to suppress both anodic and cathodic processes in corrosion reactions. Such applications are valuable in industrial settings to protect metal surfaces (Chakravarthy et al., 2014).

Enzymatic and Biochemical Studies

Nicotinamide derivatives are key in studying enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a significant role in metabolic pathways and is linked to various cancers. Understanding the structural basis of substrate recognition in NNMT and its inhibition is crucial for therapeutic developments in cancer and metabolic diseases (Peng et al., 2011).

Metabolic Regulation

Nicotinamide derivatives are implicated in regulating hepatic nutrient metabolism. NNMT, for instance, influences metabolic pathways significantly, and its expression correlates with various metabolic parameters. Understanding these mechanisms can offer insights into metabolic disease therapies (Hong et al., 2015).

Development of Inhibitors

The development of inhibitors for enzymes like NNMT, which involve nicotinamide derivatives, is a significant area of research. These inhibitors have potential applications in treating diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Gao et al., 2019).

Epigenetic Implications

Nicotinamide derivatives, through their interaction with enzymes like NNMT, have been found to cause epigenetic changes in cancer cells, thus affecting tumor development and progression. This link between metabolic enzymes and epigenetic changes is crucial for understanding cancer biology (Ulanovskaya et al., 2013).

properties

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-19-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFNWAYWGJKFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

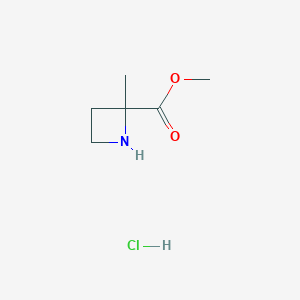

![Tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2885250.png)

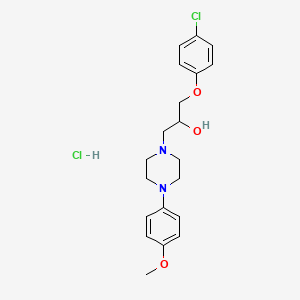

![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)